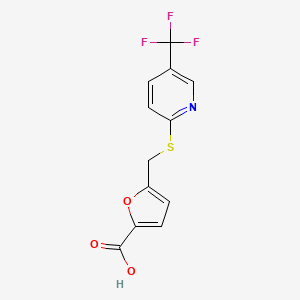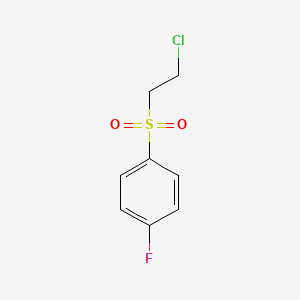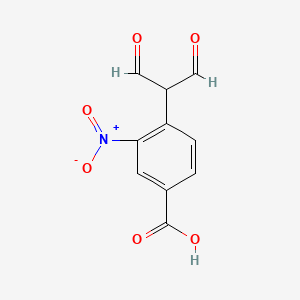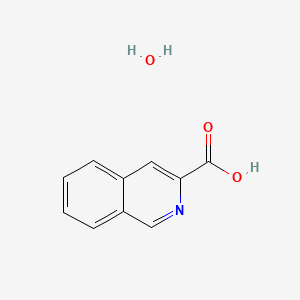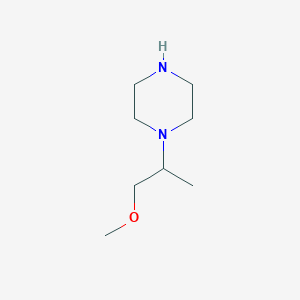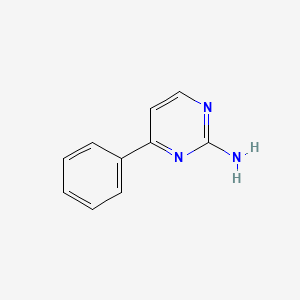
2,3,4,4'-四羟基二苯甲酮
描述
2,3,4,4’-Tetrahydroxybenzophenone is used as the raw material of ultraviolet absorbers in cosmetics, plastics, resins, and rubber. It is also used as pharmaceutical intermediates and light-sensitive materials .
Synthesis Analysis
The synthesis of 2,3,4,4’-Tetrahydroxybenzophenone involves the use of methanol solution of boron trifluoride as a catalyst, with pyrogallic acid and p-hydroxybenzoic acid as the raw materials . Another method involves melting a fluorescin chloride/sodium hydroxide mixture in the presence of a very few water at 230–240° for 2–3 hours .Molecular Structure Analysis
The molecular formula of 2,3,4,4’-Tetrahydroxybenzophenone is C13H10O5 . The single crystal X-ray diffraction studies show that the grown 2,3,4,4’-Tetrahydroxybenzophenone crystal belongs to the monoclinic crystal system with the centrosymmetric space group of C2/c .Chemical Reactions Analysis
2,3,4,4’-Tetrahydroxybenzophenone is a sunscreen that affects melanin production. It weakly inhibits the tyrosinase enzyme involved in melanin synthesis and promotes the conversion of dopachrome to melanin .Physical And Chemical Properties Analysis
The physical state of 2,3,4,4’-Tetrahydroxybenzophenone at 20°C is solid . The UV–Visible studies show that the cut-off wavelength was observed around 401 nm and the grown crystal has good transmittance in the visible regions .科学研究应用
Organic Electronics
An interesting application is in organic electronics, particularly in organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs), where it contributes to the efficiency and performance of these devices .
Crystal Growth Studies
The compound has been studied for its properties in crystal growth, which is crucial for various applications in materials science .
作用机制
Target of Action
The primary target of 2,3,4,4’-Tetrahydroxybenzophenone is the tyrosinase enzyme . This enzyme plays a crucial role in the synthesis of melanin, a pigment responsible for color in the skin, hair, and eyes .
Mode of Action
2,3,4,4’-Tetrahydroxybenzophenone interacts with the tyrosinase enzyme in two ways . Firstly, it acts as a weak inhibitor of tyrosinase, hindering the hydroxylation process and preventing the formation of fully functional melanin . Secondly, it promotes the conversion of dopachrome to melanin , enhancing the melanin synthesis process . Despite its structural similarity to substrates, it cannot undergo hydroxylation itself, confirming its role as an inhibitory compound rather than an alternative substrate .
Biochemical Pathways
The compound affects the melanin biosynthesis pathway . By inhibiting tyrosinase and promoting the conversion of dopachrome to melanin, it influences the production of melanin, which is crucial for skin pigmentation .
Pharmacokinetics
2,3,4,4’-Tetrahydroxybenzophenone undergoes biotransformation in the body, as indicated by the presence of glucuronide- and sulfate-conjugates of the compound in serum . Other tissues, such as the gut wall, might be involved in its initial metabolism after oral administration . The majority of absorbed compound is metabolized, as observed by comparing the concentrations of free compound and its metabolites in serum .
Result of Action
The compound’s action results in a dual effect on melanin production . While it weakly inhibits the tyrosinase enzyme, slowing down melanin synthesis, it also promotes the conversion of dopachrome to melanin, enhancing the melanin synthesis process .
安全和危害
未来方向
属性
IUPAC Name |
(4-hydroxyphenyl)-(2,3,4-trihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-8-3-1-7(2-4-8)11(16)9-5-6-10(15)13(18)12(9)17/h1-6,14-15,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDYULMDEGRWRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047956 | |
| Record name | 2,3,4,4'-Tetrahydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,4'-Tetrahydroxybenzophenone | |
CAS RN |
31127-54-5 | |
| Record name | 2,3,4,4′-Tetrahydroxybenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31127-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,4'-Tetrahydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 2,3,4,4'-Tetrahydroxybenzophenone?
A: 2,3,4,4'-Tetrahydroxybenzophenone is primarily used as an intermediate in the synthesis of photoactive compounds for DQN (Diazonaphtho Quinone Novolak) resist systems used in microelectronics. [] It is also a key component in certain positive photosensitive resin compositions used for LCD manufacturing. []
Q2: How is 2,3,4,4'-Tetrahydroxybenzophenone synthesized?
A2: Several synthesis methods have been explored:
- Boron Trifluoride Catalysis: This method uses readily available starting materials - pyrogallic acid and p-hydroxybenzoic acid - with boron trifluoride etherate as a catalyst and high-boiling petroleum ether as a safer alternative solvent. This method boasts high yield (83.24%) and purity (97.83%). []
- Phosphorus Trichloride Method: This method employs pyrogallic acid, p-hydroxybenzoic acid, phosphorus trichloride, and zinc chloride as a catalyst in 1,2-dichloroethane solvent. It offers a yield of 76%. [, ]
Q3: What are the challenges associated with the synthesis of 2,3,4,4'-Tetrahydroxybenzophenone, and how have they been addressed?
A: The presence of by-products, particularly p-hydroxyl benzoate, can impact the yield of 2,3,4,4'-Tetrahydroxybenzophenone. This has been linked to the presence of alcohol in the catalyst. [] To enhance purity, techniques like extraction, column chromatography, and the use of macroporous polystyrene chelating ion exchange resins (D401, D72, and D201) have been successfully employed. [, ]
Q4: What is known about the solubility of 2,3,4,4'-Tetrahydroxybenzophenone?
A: Research has investigated the solubility of 2,3,4,4'-Tetrahydroxybenzophenone and related polyhydroxybenzophenones in an ethanol + water mixture across various temperatures (293.15 to 343.15 K). Results show that solubility is influenced by temperature, and a semi-empirical equation has been proposed to predict solubility in this solvent system. []
Q5: Are there analytical methods for the detection and quantification of 2,3,4,4'-Tetrahydroxybenzophenone?
A: Yes, Graphite Furnace Atomic Absorption Spectrometry (GFAAS) has been established for determining trace amounts of iron impurities in 2,3,4,4'-Tetrahydroxybenzophenone samples. This method offers high sensitivity and accuracy for quality control purposes. []
Q6: Has 2,3,4,4'-Tetrahydroxybenzophenone been evaluated for potential endocrine disrupting effects?
A: Yes, studies in rats indicate that 2,3,4,4'-Tetrahydroxybenzophenone displays estrogen-agonist properties in the uterotrophic assay. Additionally, it may impact thyroid hormone function by potentially inhibiting thyroid peroxidase, as suggested by decreased serum T4 levels observed in male rats in a subacute oral toxicity study. []
Q7: Are there alternative compounds to 2,3,4,4'-Tetrahydroxybenzophenone for its applications?
A: While this specific question isn't addressed in the provided research, the development of new photoactive compounds, particularly for DQN resists, is an active research area. Exploring alternative compounds with potentially improved performance, lower cost, or reduced environmental impact is crucial. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



